

Application Notes: High-Throughput Screening Assay for PARP-2 Inhibitors

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Compound of Interest		
Compound Name:	Parp-2-IN-1	
Cat. No.:	B12429265	Get Quote

Introduction

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage.[1][2][3] A member of the PARP family of proteins, PARP-2, along with PARP-1 and PARP-3, is activated by DNA strand breaks.[1][2] Upon activation, PARP-2 catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming poly(ADP-ribose) (PAR) chains. This process, known as PARylation, plays a crucial role in signaling and recruiting other DNA repair factors to the site of damage, particularly in the base excision repair (BER) pathway.[2][3]

Given its central role in DNA repair, inhibiting PARP-2 has emerged as a promising therapeutic strategy in oncology.[4] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5] While many current PARP inhibitors target both PARP-1 and PARP-2, the development of isoform-specific inhibitors is of great interest to potentially reduce off-target effects and better understand the distinct biological roles of each enzyme.[1]

This application note describes a robust and sensitive in vitro screening assay designed for the identification and characterization of PARP-2 inhibitors. The described protocol is a colorimetric assay, which is readily adaptable for high-throughput screening (HTS) in a 96-well format.

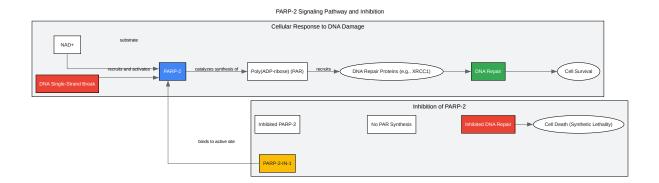
Principle of the Assay



The PARP-2 inhibitor screening assay is a biochemical assay that measures the enzymatic activity of PARP-2. The assay is based on the principle of an enzyme-linked immunosorbent assay (ELISA). Histone proteins, which are substrates for PARP-2, are pre-coated onto the wells of a microplate. Recombinant PARP-2 enzyme is then added to the wells in the presence of a biotinylated NAD+ substrate and an activating DNA template. Active PARP-2 will catalyze the transfer of biotinylated ADP-ribose from the biotin-NAD+ to the immobilized histones. The extent of this reaction is then quantified by adding streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated PAR chains. Finally, a colorimetric HRP substrate is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is directly proportional to the PARP-2 activity. In the presence of a PARP-2 inhibitor, the enzyme's activity will be reduced, leading to a decrease in the colorimetric signal.

PARP-2 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-2 in the DNA damage response pathway and the mechanism of action of PARP-2 inhibitors.







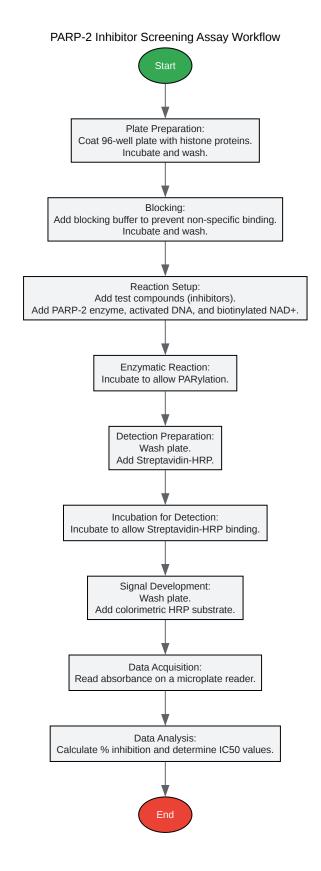
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Caption: PARP-2 signaling in DNA repair and its inhibition.

Experimental Workflow for PARP-2 Inhibitor Screening

The diagram below outlines the major steps involved in the PARP-2 inhibitor screening assay.





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Caption: Workflow for the PARP-2 inhibitor screening assay.



Data Presentation

The potency of PARP-2 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The table below summarizes the IC50 values for several known PARP inhibitors against PARP-2.

Inhibitor	PARP-2 IC50 (nM)	Reference
Olaparib	0.2 - 0.3	[6][7]
Rucaparib	0.2 - 0.3	[7]
Niraparib	2 - 4	[6][7]
Veliparib	2 - 4	[7]
Talazoparib	0.2	[7]

Experimental Protocols Materials and Reagents

- Recombinant Human PARP-2 enzyme
- 96-well high-binding microplates
- Histone H1
- Activated DNA
- Biotinylated NAD+
- 10x PARP Assay Buffer
- · Blocking Buffer
- Streptavidin-HRP
- Colorimetric HRP Substrate (e.g., TMB)



- Stop Solution (e.g., 2N H2SO4)
- Wash Buffer (e.g., PBST)
- Test compounds (dissolved in DMSO)
- Microplate reader

Assay Protocol

This protocol is for a single 96-well plate. Adjust volumes as needed for multiple plates.

- 1. Plate Coating with Histone a. Prepare a 10 μ g/mL solution of Histone H1 in PBS. b. Add 100 μ L of the histone solution to each well of the 96-well plate. c. Incubate the plate overnight at 4°C. d. The next day, wash the plate three times with 200 μ L of Wash Buffer per well. e. Tap the plate on a paper towel to remove excess liquid.
- 2. Blocking a. Add 200 μ L of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with 200 μ L of Wash Buffer per well. d. Tap the plate on a paper towel to remove excess liquid.
- 3. PARP-2 Reaction a. Prepare a 2x PARP reaction master mix containing 2x PARP Assay Buffer, activated DNA, and biotinylated NAD+. b. Add 50 μ L of the 2x PARP reaction master mix to each well. c. Add 2 μ L of the test compound at various concentrations to the appropriate wells. For control wells, add 2 μ L of DMSO. d. Prepare a 2x PARP-2 enzyme solution in 1x PARP Assay Buffer. e. Initiate the reaction by adding 48 μ L of the 2x PARP-2 enzyme solution to each well. The final reaction volume should be 100 μ L. f. Incubate the plate for 1 hour at room temperature.
- 4. Detection a. Wash the plate three times with 200 μ L of Wash Buffer per well. b. Prepare a 1:1000 dilution of Streptavidin-HRP in Blocking Buffer. c. Add 100 μ L of the diluted Streptavidin-HRP to each well. d. Incubate for 1 hour at room temperature. e. Wash the plate five times with 200 μ L of Wash Buffer per well.
- 5. Signal Development and Measurement a. Add 100 μ L of the Colorimetric HRP Substrate to each well. b. Incubate at room temperature for 15-30 minutes, or until a blue color develops. c.



Stop the reaction by adding 100 μ L of Stop Solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm using a microplate reader.

Data Analysis

- Calculate the average absorbance for each inhibitor concentration and the control wells.
- Subtract the average absorbance of the blank wells (no enzyme) from all other values.
- Calculate the percent inhibition for each inhibitor concentration using the following formula:
 % Inhibition = 100 x [1 (Absorbance of inhibitor well / Absorbance of control well)]
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The described high-throughput screening assay provides a reliable and sensitive method for identifying and characterizing inhibitors of PARP-2. This assay can be a valuable tool in the discovery and development of novel anticancer therapeutics targeting the DNA damage response pathway. The flexibility of the assay allows for its adaptation to different detection methods, such as chemiluminescence or fluorescence, to suit specific laboratory needs and equipment.

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